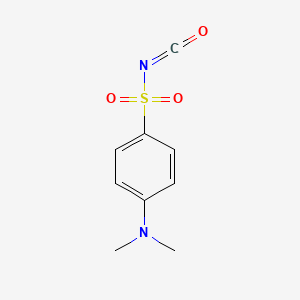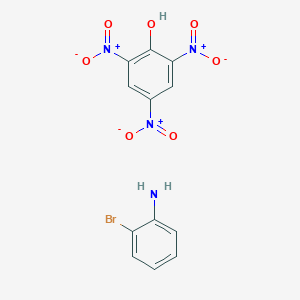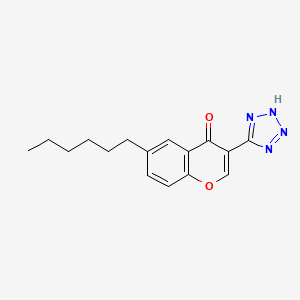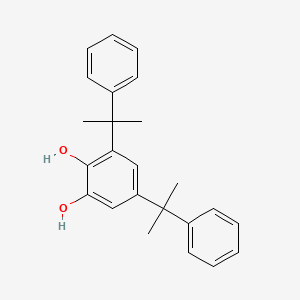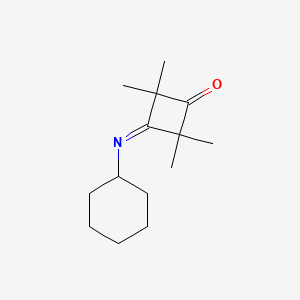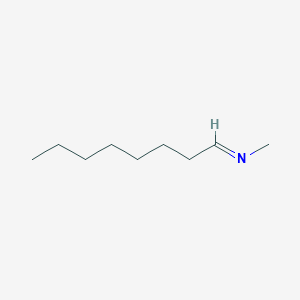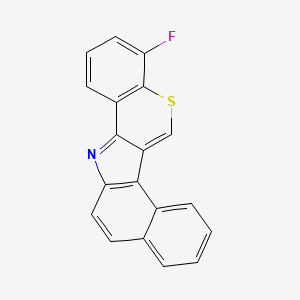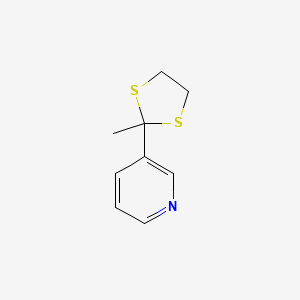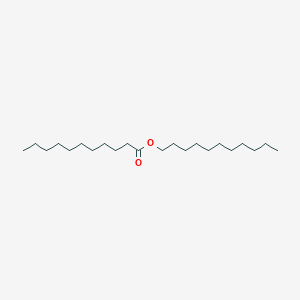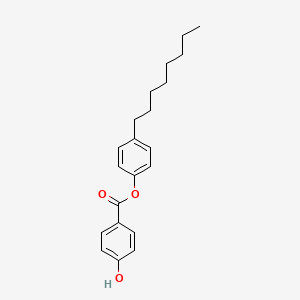![molecular formula C16H12ClNO3 B14648668 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid CAS No. 53901-69-2](/img/structure/B14648668.png)
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a 2-chlorophenyl group through an acryloyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid typically involves the reaction of 2-chlorophenylacrylic acid with 2-aminobenzoic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: An aminobenzoic acid derivative with a similar structure, used as a non-steroidal anti-inflammatory drug (NSAID).
Flufenamic acid: Another aminobenzoic acid derivative with anti-inflammatory properties.
Mefenamic acid: A related compound used for its analgesic and anti-inflammatory effects.
Uniqueness
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid is unique due to the presence of the acryloyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other aminobenzoic acid derivatives that lack this functional group.
Properties
CAS No. |
53901-69-2 |
|---|---|
Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C16H12ClNO3/c17-13-7-3-1-5-11(13)9-10-15(19)18-14-8-4-2-6-12(14)16(20)21/h1-10H,(H,18,19)(H,20,21) |
InChI Key |
QUAFNALOLHHWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)

